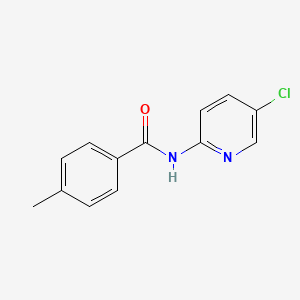

N-(5-chloropyridin-2-yl)-4-methylbenzamide

Descripción

Overview of Benzamide (B126) Derivatives in Chemical Biology and Medicinal Chemistry

Benzamides are a class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring. This structural motif is a cornerstone in medicinal chemistry, with numerous benzamide derivatives having been developed as therapeutic agents for a wide range of diseases. Their prevalence in drug discovery is due in part to the amide bond's ability to form stable hydrogen bonds with biological targets such as enzymes and receptors, leading to potent and selective interactions.

The versatility of the benzamide scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Researchers have successfully developed benzamide-based drugs that act as, for example, antipsychotics, antiemetics, and prokinetic agents. More recent investigations have expanded their potential applications to include treatments for diabetes, with some derivatives acting as glucokinase activators. The inherent stability and synthetic accessibility of the benzamide core continue to make it an attractive starting point for the design of novel bioactive molecules.

Significance of Pyridine-Substituted Benzamides in Diverse Research Contexts

The incorporation of a pyridine (B92270) ring into the benzamide structure, as seen in N-(5-chloropyridin-2-yl)-4-methylbenzamide, introduces a new set of chemical properties that can significantly influence the compound's biological activity. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, can alter the molecule's polarity, basicity, and ability to participate in hydrogen bonding and π-stacking interactions.

Current Research Landscape on N-(5-chloropyridin-2-yl)-4-methylbenzamide and Related Analogues

Direct and extensive research specifically on N-(5-chloropyridin-2-yl)-4-methylbenzamide is limited in publicly accessible scientific literature. However, its synthesis and basic characterization have been documented. A study focused on N-pyridylbenzamides reported the synthesis of this compound with a 47% yield. cuni.cz The melting point was determined to be in the range of 127.3–132.3 °C, and elemental analysis was performed to confirm its composition. cuni.cz

Physicochemical Properties of N-(5-chloropyridin-2-yl)-4-methylbenzamide

| Property | Value |

|---|---|

| CAS Number | 335420-09-2 |

| Molecular Formula | C13H11ClN2O |

| Molecular Weight | 246.69 g/mol |

| Melting Point | 127.3–132.3 °C cuni.cz |

| Theoretical Yield | 47% cuni.cz |

| Elemental Analysis (Calculated) | C: 63.29%, H: 4.49%, Cl: 14.37%, N: 11.36%, O: 6.49% cuni.cz |

| Elemental Analysis (Found) | C: 63.53%, H: 4.52%, N: 11.30% cuni.cz |

Structure

3D Structure

Propiedades

Número CAS |

335420-09-2 |

|---|---|

Fórmula molecular |

C13H11ClN2O |

Peso molecular |

246.69 g/mol |

Nombre IUPAC |

N-(5-chloropyridin-2-yl)-4-methylbenzamide |

InChI |

InChI=1S/C13H11ClN2O/c1-9-2-4-10(5-3-9)13(17)16-12-7-6-11(14)8-15-12/h2-8H,1H3,(H,15,16,17) |

Clave InChI |

GENAZTIIDZVFNK-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl |

Origen del producto |

United States |

Structure Activity Relationship Sar Investigations of N 5 Chloropyridin 2 Yl 4 Methylbenzamide Analogues

Systematic Structural Modifications and Their Biological Impact

The 4-methylbenzamide (B193301) portion of the molecule offers a versatile platform for introducing a variety of substituents to probe their influence on biological activity. The nature, size, and electronic properties of these substituents can significantly alter the compound's interaction with its target.

Research on related N-pyridyl and pyrimidine (B1678525) benzamides has shown that the substitution pattern on the benzamide (B126) ring is a key determinant of activity. For instance, in a series of N-pyridylbenzamides investigated as KCNQ2/Q3 potassium channel openers, the electronic nature of the substituents on the benzamide ring was found to be crucial.

In a hypothetical study of N-(5-chloropyridin-2-yl)-4-methylbenzamide analogues, a range of substituents could be introduced at the 4-position of the benzamide ring, replacing the methyl group. The resulting biological activities might follow trends such as those illustrated in the interactive table below. Generally, small, lipophilic groups are often well-tolerated. The introduction of polar groups or hydrogen bond donors/acceptors can either enhance or diminish activity depending on the specific interactions within the target's binding site. For example, a hydroxyl or methoxy (B1213986) group could introduce a beneficial hydrogen bond, while a bulky substituent might cause a steric clash.

Table 1: Hypothetical Biological Activity of 4-Substituted Benzamide Analogues

| Substituent at 4-position | Electronic Effect | Steric Hindrance | Relative Biological Activity (%) |

|---|---|---|---|

| -CH3 (Methyl) | Electron-donating | Low | 100 |

| -H (Hydrogen) | Neutral | Very Low | 85 |

| -OCH3 (Methoxy) | Electron-donating | Low | 110 |

| -Cl (Chloro) | Electron-withdrawing | Low | 95 |

| -CF3 (Trifluoromethyl) | Strongly electron-withdrawing | Medium | 70 |

| -t-Butyl | Electron-donating | High | 40 |

The 5-chloropyridin-2-yl moiety is another critical component where modifications can provide significant insights into SAR. The chlorine atom at the 5-position and the nitrogen atom in the pyridine (B92270) ring are key features that can engage in specific interactions with a biological target.

Studies on other amide-based inhibitors, such as those targeting p38α MAP kinase, have demonstrated that the pyridine ring plays a crucial role in binding, often forming hydrogen bonds with the target protein. Altering the position of the chlorine atom or introducing other substituents on the pyridine ring can modulate these interactions. For example, moving the chlorine from the 5- to the 4- or 6-position could alter the electronics of the ring and its binding orientation. Replacing the chlorine with other halogens (e.g., -F, -Br) or with electron-donating groups (e.g., -CH₃, -OCH₃) would also be expected to impact activity.

The following interactive table illustrates potential outcomes of modifying the pyridine ring of N-(5-chloropyridin-2-yl)-4-methylbenzamide.

Table 2: Hypothetical Biological Activity of Pyridine Ring-Modified Analogues

| Pyridine Ring Substituent | Position | Electronic Effect | Relative Biological Activity (%) |

|---|---|---|---|

| -Cl | 5 | Electron-withdrawing | 100 |

| -F | 5 | Electron-withdrawing | 90 |

| -Br | 5 | Electron-withdrawing | 105 |

| -CH3 | 5 | Electron-donating | 75 |

| -H | 5 | Neutral | 60 |

| -Cl | 4 | Electron-withdrawing | 50 |

The amide linker (-CO-NH-) connecting the benzamide and pyridine rings is not merely a passive spacer but an active participant in molecular recognition. It provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), and its conformational rigidity influences the relative orientation of the two aromatic rings.

Modifications to the amide linker can have a profound effect on the compound's activity. For example, N-methylation of the amide nitrogen would remove the hydrogen bond donating capability, which could be detrimental if this interaction is crucial for binding. Reversing the amide linkage to form a retro-amide could alter the geometry and electronic distribution of the linker. Replacing the amide with more flexible or rigid linkers, such as an amine, ether, or a short alkyl chain, would also significantly impact the molecule's conformation and its ability to fit into the target's binding site.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies provide a computational framework to correlate the structural or physicochemical properties of a series of compounds with their biological activities. These models can be invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogues.

In the context of N-(5-chloropyridin-2-yl)-4-methylbenzamide analogues, a QSAR model would be built using a set of calculated molecular descriptors. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.

For a series of N-pyridyl and pyrimidine benzamides with antiepileptic activity, 3D-QSAR models have been developed where descriptors such as hydrogen bond donors, hydrophobic features, and aromatic rings were found to be crucial for activity. nih.gov Similarly, for the target compound and its analogues, relevant descriptors might include:

Electronic Descriptors: Hammett constants (σ) of substituents, dipole moment, and electrostatic potential surfaces. These descriptors would capture the influence of electron-donating and electron-withdrawing groups on the molecule's electronic distribution.

Steric Descriptors: Molar refractivity (MR), van der Waals volume, and specific steric parameters like Taft's Es. These would quantify the size and shape of the substituents.

Hydrophobic Descriptors: The partition coefficient (logP) or distribution coefficient (logD), which are measures of a compound's lipophilicity.

Once a set of relevant descriptors is identified, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms can be used to build a predictive QSAR model. A well-validated QSAR model can be expressed as a mathematical equation that relates the biological activity to the values of the descriptors.

For instance, a hypothetical QSAR model for the biological activity (expressed as pIC₅₀, the negative logarithm of the half-maximal inhibitory concentration) of N-(5-chloropyridin-2-yl)-4-methylbenzamide analogues might take the form:

pIC₅₀ = c₀ + c₁σ + c₂MR + c₃logP + ...

where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis. Such a model would allow for the in silico prediction of the biological activity of newly designed analogues before their synthesis, thereby prioritizing the most promising candidates for experimental evaluation. The robustness and predictive power of the QSAR model are typically assessed through internal and external validation techniques. nih.gov

Preclinical Pharmacological Investigations and Biological Activities

Enzyme Inhibition Studies

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

There are no available scientific studies investigating the inhibitory activity of N-(5-chloropyridin-2-yl)-4-methylbenzamide against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The potential of this compound as an anti-angiogenic agent through VEGFR-2 modulation has not been reported.

Factor Xa Inhibition

Investigations into the direct inhibition of Factor Xa by N-(5-chloropyridin-2-yl)-4-methylbenzamide have not been published. Although the N-(5-chloropyridin-2-yl) moiety is a key structural component in established Factor Xa inhibitors such as Betrixaban and Edoxaban, the biological activity of this specific, simpler benzamide (B126) derivative is not documented in the context of anticoagulation research.

Receptor Modulation and Ligand Binding Studies

Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGlu5) Allosteric Modulation

There is no published research detailing the activity of N-(5-chloropyridin-2-yl)-4-methylbenzamide as an allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5). Its potential to either positively or negatively modulate mGlu5 receptor signaling is currently unknown.

Sigma-1 Protein Ligand Activity

Binding affinity studies or functional assays to determine whether N-(5-chloropyridin-2-yl)-4-methylbenzamide acts as a ligand for the Sigma-1 protein have not been reported. Its potential interaction with this chaperone protein, which is implicated in various neurological functions, has not been explored.

Central Nervous System (CNS) Receptor Interactions (in animal models)

There is a lack of in vivo studies in animal models to characterize the interactions of N-(5-chloropyridin-2-yl)-4-methylbenzamide with any central nervous system (CNS) receptors. Its ability to cross the blood-brain barrier and engage with neurological targets remains undetermined by preclinical research.

Antimicrobial and Antiparasitic Activities

A thorough search of scientific databases indicates a lack of specific studies investigating the antimicrobial and antiparasitic activities of N-(5-chloropyridin-2-yl)-4-methylbenzamide. The following subsections detail the absence of data in specialized areas of this field.

Antifungal Properties

There is no available scientific literature detailing the in vitro or in vivo antifungal properties of N-(5-chloropyridin-2-yl)-4-methylbenzamide. Studies on related N-phenylbenzamide compounds have shown some potential for antifungal activity against various fungal strains, but these findings cannot be directly extrapolated to the specific compound . mdpi.com

Table 1: Antifungal Activity of N-(5-chloropyridin-2-yl)-4-methylbenzamide

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|

| Candida albicans | No data available | N/A |

| Aspergillus niger | No data available | N/A |

Insecticidal and Larvicidal Efficacy

No published research was identified that evaluates the insecticidal or larvicidal efficacy of N-(5-chloropyridin-2-yl)-4-methylbenzamide. While some heterocyclic compounds are known to possess insecticidal properties, specific data for this compound is absent. nih.gov

Table 2: Insecticidal and Larvicidal Activity of N-(5-chloropyridin-2-yl)-4-methylbenzamide

| Pest Species | Activity Metric (e.g., LC50, LD50) | Source |

|---|---|---|

| Aedes aegypti (larvae) | No data available | N/A |

| Culex quinquefasciatus (larvae) | No data available | N/A |

Antitubercular Activity

There are no specific studies reporting on the antitubercular activity of N-(5-chloropyridin-2-yl)-4-methylbenzamide against Mycobacterium tuberculosis or other mycobacterial strains. The broader class of benzamide derivatives has been a subject of interest in tuberculosis research, with some compounds showing promising activity. nih.govmdpi.com However, data for this particular molecule is not available.

Table 3: Antitubercular Activity of N-(5-chloropyridin-2-yl)-4-methylbenzamide

| Mycobacterial Strain | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|

| Mycobacterium tuberculosis H37Rv | No data available | N/A |

Antiproliferative and Apoptosis Induction Studies (in vitro cell lines)

No direct experimental evidence is available in the scientific literature concerning the antiproliferative effects or apoptosis-inducing capabilities of N-(5-chloropyridin-2-yl)-4-methylbenzamide on any cancer cell lines. While related chemical structures are sometimes investigated for such properties, no specific data for this compound has been published. mdpi.commdpi.com

Table 4: In Vitro Antiproliferative Activity of N-(5-chloropyridin-2-yl)-4-methylbenzamide

| Cell Line | IC50 (Concentration for 50% inhibition) | Apoptosis Induction | Source |

|---|---|---|---|

| MCF-7 (Breast Cancer) | No data available | No data available | N/A |

| A549 (Lung Cancer) | No data available | No data available | N/A |

Mechanisms of Cell Cycle Modulation

In the absence of antiproliferative data, there is consequently no information on the potential mechanisms of cell cycle modulation by N-(5-chloropyridin-2-yl)-4-methylbenzamide. Research into how novel compounds affect the cell cycle is a critical step in cancer drug discovery, often involving techniques like flow cytometry to analyze cell cycle phases. nih.govnih.gov However, such investigations for this specific compound have not been reported.

Other Investigated Biological Activities (e.g., anti-inflammatory, antioxidant)

Searches for other potential biological activities of N-(5-chloropyridin-2-yl)-4-methylbenzamide, such as anti-inflammatory or antioxidant effects, also yielded no specific results. The evaluation of such properties is a common component of preclinical compound screening, but data for this molecule is not present in the available literature. nih.govmdpi.comnih.gov

Table 5: Other Biological Activities of N-(5-chloropyridin-2-yl)-4-methylbenzamide

| Biological Activity | Assay | Result | Source |

|---|---|---|---|

| Anti-inflammatory | (e.g., COX-2 inhibition) | No data available | N/A |

Mechanistic Elucidation of Biological Action

Molecular Interactions with Target Proteins and Enzymes

The biological activity of a compound is intrinsically linked to its molecular interactions with protein targets. Based on structurally analogous compounds, N-(5-chloropyridin-2-yl)-4-methylbenzamide may interact with a variety of proteins, including kinases and other enzymes.

Derivatives of 4-methylbenzamide (B193301) have been identified as potential inhibitors of protein kinases. nih.gov For instance, certain novel 4-methylbenzamide derivatives have shown inhibitory activity against Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ). nih.gov Molecular modeling of these compounds suggests they can bind to the kinase domain, either in an ATP-competitive manner or at an allosteric site. nih.gov The N-(pyridin-2-yl)benzamide scaffold has also been explored for its ability to act as an allosteric activator of glucokinase, an important enzyme in glucose metabolism. researchgate.netnih.gov

Furthermore, benzamide (B126) derivatives have been investigated as inhibitors of other enzymes, such as Mycobacterium tuberculosis QcrB, a component of the electron transport chain. acs.org Structure-activity relationship studies of these benzamides revealed that modifications to the benzamide core significantly impact their inhibitory activity. acs.org

The interaction of N-(5-chloropyridin-2-yl)-4-methylbenzamide with its potential protein targets would likely involve a combination of hydrogen bonds, hydrophobic interactions, and π-stacking. The chloropyridinyl group could form hydrogen bonds with amino acid residues in a binding pocket, while the 4-methylbenzamide portion could engage in hydrophobic and aromatic interactions.

Table 1: Potential Molecular Interactions of N-(5-chloropyridin-2-yl)-4-methylbenzamide Based on Analogous Compounds

| Structural Moiety | Potential Interacting Residues/Regions | Type of Interaction | Potential Protein Targets |

| 5-Chloropyridin-2-yl | Amino acid backbones or side chains (e.g., Asp, Glu, Gln, Asn) | Hydrogen Bonding | Kinases, Other Enzymes |

| 4-Methylbenzamide | Hydrophobic pockets, aromatic residues (e.g., Phe, Tyr, Trp) | Hydrophobic Interactions, π-Stacking | Kinases, Other Enzymes |

Signaling Pathway Modulation

By interacting with key proteins, N-(5-chloropyridin-2-yl)-4-methylbenzamide has the potential to modulate various cellular signaling pathways. The inhibition of protein kinases, as suggested by studies on related 4-methylbenzamide derivatives, is a primary mechanism for altering signal transduction.

For example, inhibition of PDGFRα and PDGFRβ by analogous compounds suggests a potential role in modulating pathways related to cell growth, proliferation, and angiogenesis. nih.gov These receptors are key components of the PI3K/AKT and MAPK signaling pathways, which are often dysregulated in cancer. Inhibition of these kinases could lead to cell cycle arrest and induction of apoptosis. nih.gov

The potential for N-pyridinyl benzamides to activate glucokinase points towards an influence on metabolic signaling pathways. researchgate.netnih.gov Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, and its activation can lead to increased insulin (B600854) secretion and glucose uptake, thereby modulating glucose homeostasis.

Additionally, compounds that target microbial enzymes, such as the QcrB inhibitors, can disrupt essential pathways for pathogen survival, like cellular respiration. acs.org

Table 2: Potential Signaling Pathway Modulation by N-(5-chloropyridin-2-yl)-4-methylbenzamide

| Potential Protein Target | Signaling Pathway | Potential Cellular Effect |

| Protein Kinases (e.g., PDGFR) | PI3K/AKT, MAPK | Inhibition of cell proliferation, induction of apoptosis |

| Glucokinase | Insulin Signaling, Glycolysis | Modulation of glucose metabolism |

| Microbial Enzymes (e.g., QcrB) | Electron Transport Chain | Inhibition of pathogen growth |

Enzyme Kinetic Studies

Enzyme kinetic studies are crucial for elucidating the mechanism of action of an inhibitor. These studies determine how a compound affects the rate of an enzyme-catalyzed reaction and can classify the inhibitor as competitive, non-competitive, uncompetitive, or mixed-type. sci-hub.seyoutube.com This classification is based on how the inhibitor binds to the enzyme and the enzyme-substrate complex, which is reflected in changes to the Michaelis constant (K) and the maximum velocity (V).

While specific enzyme kinetic data for N-(5-chloropyridin-2-yl)-4-methylbenzamide is not available, studies on other benzamide derivatives provide insights into potential mechanisms. For example, kinetic analysis of certain halo-substituted benzamide derivatives as urease inhibitors revealed a mixed-type inhibition pattern. nih.gov A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both K* and V*. sci-hub.se

The type of inhibition can be determined experimentally by measuring enzyme activity at various substrate and inhibitor concentrations and then plotting the data, for example, using a Lineweaver-Burk plot.

Table 3: Theoretical Enzyme Inhibition Kinetics for N-(5-chloropyridin-2-yl)-4-methylbenzamide

| Inhibition Type | Effect on K | Effect on V | Description of Interaction |

| Competitive | Increases | Unchanged | Inhibitor binds only to the free enzyme at the active site. |

| Non-competitive | Unchanged | Decreases | Inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site. |

| Uncompetitive | Decreases | Decreases | Inhibitor binds only to the enzyme-substrate complex. |

| Mixed | Increases or Decreases | Decreases | Inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site, with different affinities. |

Advanced Analytical Characterization Techniques for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. By analyzing the chemical shifts, integrations, and coupling patterns in ¹H (proton) and ¹³C (carbon-13) NMR spectra, the precise arrangement of atoms in N-(5-chloropyridin-2-yl)-4-methylbenzamide can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of N-(5-chloropyridin-2-yl)-4-methylbenzamide is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule.

Methyl Protons: A singlet peak, integrating to three protons, would be observed for the methyl (-CH₃) group on the benzamide (B126) ring, typically in the upfield region around δ 2.3-2.5 ppm.

Benzamide Aromatic Protons: The 4-methylbenzamide (B193301) ring constitutes an AA'BB' spin system. Two doublet signals, each integrating to two protons, are expected in the aromatic region (δ 7.0-8.0 ppm). The protons ortho to the carbonyl group would appear downfield compared to the protons meta to the carbonyl group due to its electron-withdrawing nature.

Pyridine (B92270) Aromatic Protons: The 5-chloropyridin-2-yl ring system will show three distinct signals. The proton at the C6 position is expected to be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet. Their specific chemical shifts would be influenced by the nitrogen atom and the chlorine substituent.

Amide Proton: A broad singlet corresponding to the N-H proton of the amide linkage is anticipated, typically in the downfield region (δ 8.5-10.5 ppm), although its position and appearance can be affected by solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Methyl Carbon: An upfield signal around δ 20-25 ppm is characteristic of the methyl carbon.

Aromatic Carbons: Multiple signals in the δ 110-150 ppm range would correspond to the carbons of the two aromatic rings. The chlorine- and nitrogen-substituted carbons of the pyridine ring will have distinct chemical shifts.

Carbonyl Carbon: The carbon of the amide carbonyl (C=O) group is expected to show a characteristic signal in the downfield region, typically around δ 165-170 ppm.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| -CH₃ | ~2.4 (s, 3H) | ~21 |

| Aromatic C-H (Benzamide) | ~7.3 (d, 2H), ~7.8 (d, 2H) | ~127-145 |

| Aromatic C-H (Pyridine) | ~7.7 (dd, 1H), ~8.1 (d, 1H), ~8.3 (d, 1H) | |

| Amide N-H | ~9.5 (s, 1H) | N/A |

| C=O (Amide) | N/A | ~166 |

| Aromatic C (Pyridine) | N/A | ~115, ~138, ~147, ~148 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For N-(5-chloropyridin-2-yl)-4-methylbenzamide (molecular formula C₁₃H₁₁ClN₂O), the expected monoisotopic mass is approximately 246.06 g/mol .

In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z 246 or 247, respectively. The presence of a chlorine atom would be indicated by an isotopic pattern for any chlorine-containing fragment, with a characteristic M+2 peak approximately one-third the intensity of the M peak due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of N-(5-chloropyridin-2-yl)-4-methylbenzamide would likely proceed via cleavage of the most labile bonds. A primary fragmentation pathway is the cleavage of the amide C-N bond. This would result in two major fragment ions:

The 4-methylbenzoyl cation: [C₈H₇O]⁺ with an m/z of 119.

The 5-chloropyridin-2-amine radical cation or its corresponding cation: [C₅H₄ClN₂]⁺ with an m/z of 127.

Further fragmentation of the 4-methylbenzoyl cation could involve the loss of a carbon monoxide (CO) molecule to yield a tolyl cation [C₇H₇]⁺ at m/z 91.

| m/z | Proposed Fragment Ion | Structure |

|---|---|---|

| 246/248 | Molecular Ion [M]⁺ | [C₁₃H₁₁ClN₂O]⁺ |

| 127/129 | 5-chloropyridin-2-aminyl cation | [C₅H₅ClN₂]⁺ |

| 119 | 4-methylbenzoyl cation | [C₈H₇O]⁺ |

| 91 | Tolyl cation | [C₇H₇]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs into a crystal lattice.

While specific crystallographic data for N-(5-chloropyridin-2-yl)-4-methylbenzamide is not publicly available, a successful crystal structure determination would yield key structural parameters. The analysis would likely reveal a nearly planar conformation for the amide linkage (-C(O)NH-). The dihedral angle between the planes of the 4-methylphenyl ring and the 5-chloropyridine ring would be a significant conformational feature.

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | Precise distances between atoms (e.g., C=O, C-N, C-Cl) |

| Bond Angles | Angles between bonded atoms (e.g., O=C-N) |

| Intermolecular Interactions | Identification of hydrogen bonds, π-π stacking |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of N-(5-chloropyridin-2-yl)-4-methylbenzamide would display several characteristic absorption bands confirming its structure.

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=O Stretch (Amide I band): A strong, sharp absorption band, characteristic of the carbonyl group in a secondary amide, is expected in the range of 1650-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum.

N-H Bend (Amide II band): This band, arising from a combination of N-H bending and C-N stretching, appears as a strong absorption between 1510-1570 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations will give rise to multiple bands of varying intensity in the 1400-1600 cm⁻¹ region.

C-Cl Stretch: The stretching vibration for the C-Cl bond is expected to appear in the fingerprint region, typically between 700-850 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | 3300-3500 | Moderate |

| Aromatic C-H Stretch | Aryl | 3030-3100 | Weak-Moderate |

| Aliphatic C-H Stretch | -CH₃ | 2850-2960 | Weak-Moderate |

| C=O Stretch (Amide I) | Secondary Amide | 1650-1680 | Strong |

| N-H Bend (Amide II) | Secondary Amide | 1510-1570 | Strong |

| C=C Stretch | Aromatic Ring | 1400-1600 | Moderate |

| C-Cl Stretch | Aryl Halide | 700-850 | Moderate-Strong |

Future Perspectives and Research Trajectories for N 5 Chloropyridin 2 Yl 4 Methylbenzamide

Exploration of Novel Biological Targets and Therapeutic Areas

The future exploration of N-(5-chloropyridin-2-yl)-4-methylbenzamide will likely focus on identifying and validating novel biological targets, thereby expanding its potential therapeutic applications. The structural motifs present in the molecule, namely the chloropyridine and methylbenzamide groups, are found in compounds with a wide range of bioactivities. This suggests that N-(5-chloropyridin-2-yl)-4-methylbenzamide could have a broader pharmacological profile than is currently understood.

Derivatives of N-(5-chloropyridin-2-yl) have been investigated for their potential as anticoagulants through the inhibition of Factor Xa (FXa). nih.govnih.gov This provides a logical starting point for investigating the anticoagulant potential of N-(5-chloropyridin-2-yl)-4-methylbenzamide. Furthermore, various benzamide (B126) derivatives have demonstrated significant potential in oncology and neuroprotection. For instance, some benzamides act as kinase inhibitors, which are crucial in cancer therapy, while others have shown neuroprotective effects in models of neurological disorders. ontosight.ainih.govnih.gov

Future research should, therefore, involve comprehensive screening of N-(5-chloropyridin-2-yl)-4-methylbenzamide against a panel of biological targets, including but not limited to, serine proteases like FXa, various kinases, and receptors implicated in neurological diseases.

Table 1: Potential Therapeutic Areas and Biological Targets for N-(5-chloropyridin-2-yl)-4-methylbenzamide

| Therapeutic Area | Potential Biological Target(s) | Rationale |

| Thrombosis | Factor Xa | Structural similarity to known FXa inhibitors containing a 5-chloropyridine moiety. nih.gov |

| Oncology | Protein Kinases (e.g., Bcr-Abl) | The 4-methylbenzamide (B193301) scaffold is present in known kinase inhibitors. nih.gov |

| Neurodegenerative Diseases | Calcineurin, other CNS targets | Benzamide derivatives have shown neuroprotective properties. nih.gov |

| Inflammatory Diseases | Mitogen- and Stress-Activated Kinase 1 (MSK1) | Arylpyridin-2-yl guanidine (B92328) derivatives have shown MSK1 inhibitory activity. mdpi.com |

Development of Advanced and Sustainable Synthetic Methodologies

The advancement of N-(5-chloropyridin-2-yl)-4-methylbenzamide from a laboratory-scale compound to a potential therapeutic agent will necessitate the development of more efficient, cost-effective, and environmentally friendly synthetic methods.

Current synthetic approaches to similar N-aryl benzamides often rely on traditional coupling reactions which can be resource-intensive. rsc.org Future research in this area should focus on the application of green chemistry principles. This could involve the use of more benign solvents, catalysts, and reaction conditions. For example, iron-mediated synthesis of N-aryl amides in water presents a greener alternative to traditional methods. rsc.orgresearchgate.net Microwave-assisted organic synthesis is another avenue that could significantly reduce reaction times and energy consumption. researchgate.net

Furthermore, the implementation of flow chemistry could offer significant advantages for the synthesis of N-(5-chloropyridin-2-yl)-4-methylbenzamide. bohrium.comnih.govresearchgate.net Flow reactors can provide better control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. This methodology is also highly amenable to scale-up, which would be crucial for future commercial production. nih.gov

Table 2: Comparison of Synthetic Methodologies for N-Aryl Benzamides

| Methodology | Advantages | Disadvantages |

| Traditional Batch Synthesis | Well-established procedures. | Often requires harsh conditions, generates significant waste. |

| Green Chemistry Approaches | Reduced environmental impact, use of safer reagents. nih.gov | May require optimization to achieve high yields. |

| Flow Chemistry | Improved process control, enhanced safety, scalability. nih.govacs.org | Initial setup costs can be higher. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the process of drug discovery and development. nih.govsimulations-plus.com For N-(5-chloropyridin-2-yl)-4-methylbenzamide, these computational tools can be leveraged to accelerate the design of more potent and selective analogs, as well as to predict their pharmacokinetic and toxicological profiles.

Furthermore, machine learning models can be trained on existing data to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.govsimulations-plus.comresearchgate.netiapchem.orgnist.gov By predicting properties such as solubility, permeability, and potential off-target effects early in the design phase, researchers can prioritize the synthesis of compounds with a higher probability of success in preclinical and clinical development.

Table 3: Applications of AI and Machine Learning in the Development of N-(5-chloropyridin-2-yl)-4-methylbenzamide Analogs

| Application | AI/ML Tool | Potential Outcome |

| Lead Optimization | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Design of novel analogs with improved potency and selectivity. oncodesign-services.com |

| ADMET Prediction | Quantitative Structure-Activity Relationship (QSAR) models, Deep Neural Networks | Early identification of compounds with favorable pharmacokinetic and safety profiles. nih.govresearchgate.netiapchem.org |

| Target Identification | Machine learning analysis of biological screening data | Prediction of novel biological targets for the compound and its analogs. |

Translational Research Opportunities from Preclinical Findings

Translational research will be a critical step in bridging the gap between preclinical discoveries and potential clinical applications for N-(5-chloropyridin-2-yl)-4-methylbenzamide. The initial focus of preclinical studies should be to establish a clear pharmacological profile and to identify a potential therapeutic indication.

Based on the activities of structurally related compounds, a key translational opportunity lies in the area of anticoagulation. nih.govnih.gov Should in vitro studies confirm that N-(5-chloropyridin-2-yl)-4-methylbenzamide is a potent and selective inhibitor of Factor Xa, subsequent preclinical studies in animal models of thrombosis would be warranted. These studies would aim to demonstrate in vivo efficacy and to establish a preliminary safety profile.

Another promising avenue is in oncology. If screening reveals significant anti-proliferative activity against specific cancer cell lines, further preclinical work could involve xenograft models to assess in vivo anti-tumor efficacy. nih.gov Similarly, should the compound exhibit neuroprotective effects in cellular models, studies in animal models of neurodegenerative diseases would be the next logical step. nih.gov

The successful translation of preclinical findings will depend on a carefully designed series of experiments to demonstrate proof-of-concept and to provide a strong rationale for advancing the compound into human clinical trials.

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Evidence Source |

|---|---|---|

| Chlorination | POCl₃, reflux, 6–8 hours | |

| Coupling | Pd catalyst, base, acetonitrile, 60°C | |

| Amidation | 4-methylbenzoyl chloride, Et₃N, room temp |

Basic: What spectroscopic and analytical methods are used for characterization?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and purity (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- Mass Spectrometry (MALDI-TOF) : Validates molecular weight (e.g., [M+H]⁺ peaks for intermediates) .

- X-ray Crystallography : Resolves 3D structure; SHELXL refines parameters (R factor < 0.05) .

Advanced: How are structural ambiguities resolved using crystallographic refinement?

Answer:

SHELXL () is employed to refine X-ray

- Data Collection : High-resolution crystals (<1.0 Å) minimize noise.

- Refinement Parameters :

- R factor : Measures agreement between observed/calculated data (target < 0.05).

- wR factor : Weighted residual for improved accuracy (e.g., 0.108 in ).

- Disorder Modeling : For flexible moieties (e.g., trifluoromethyl groups), partial occupancy adjustments are applied .

Q. Table 2: Crystallographic Data Comparison

| Compound | R Factor | wR Factor | Resolution (Å) | Evidence |

|---|---|---|---|---|

| Benzamide derivative | 0.050 | 0.108 | 0.84 | |

| Sulfonamide analog | 0.050 | 0.148 | 0.90 |

Advanced: How can structure-activity relationships (SAR) guide analog design?

Answer:

- Electron-Withdrawing Groups : Chlorine at pyridine’s 5-position enhances antimicrobial activity by improving target binding (e.g., acps-pptase inhibition) .

- Methyl Substitution : 4-methylbenzamide increases lipophilicity, improving membrane permeability (logP optimization) .

- Fluorine Introduction : Substitution at benzamide’s 5-position (e.g., 5-fluoro analogs) enhances metabolic stability in pharmacokinetic studies .

Q. Methodological Approach :

Molecular Docking : Predict binding affinity to bacterial enzyme targets.

In Vitro Assays : Test MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains.

Advanced: How to address contradictions between purity and bioactivity data?

Answer:

Discrepancies often arise from:

- Impurity Profiles : Trace solvents (e.g., DMF) or byproducts (e.g., unreacted chloropyridine) may inhibit activity. Use HPLC-MS for purity validation (>98%) .

- Solubility Issues : Poor aqueous solubility masks true potency. Optimize using co-solvents (e.g., DMSO/PBS mixtures) .

- Target Selectivity : Off-target effects require orthogonal assays (e.g., enzyme inhibition vs. whole-cell assays) .

Q. Resolution Workflow :

Repurification : Column chromatography or recrystallization.

Dose-Response Curves : Confirm activity correlates with concentration.

Basic: What protocols are used for antimicrobial evaluation?

Answer:

- Broth Microdilution : Determine MIC in 96-well plates (CLSI guidelines).

- Time-Kill Assays : Assess bactericidal kinetics over 24 hours .

- Enzyme Inhibition : Measure acps-pptase activity via spectrophotometric NADH depletion .

Q. Key Findings :

- Dual-Target Inhibition : Simultaneous action on Class I/II pptases is critical for efficacy .

- Synergy Testing : Combine with β-lactams to overcome resistance .

Advanced: How to optimize reaction yields in large-scale synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.